An In-depth Technical Guide to 2-Chloro-2-methylpropanoyl Chloride for Advanced Chemical Synthesis
An In-depth Technical Guide to 2-Chloro-2-methylpropanoyl Chloride for Advanced Chemical Synthesis
This guide provides an in-depth exploration of 2-chloro-2-methylpropanoyl chloride, a pivotal reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental properties, synthesis, and reactivity, with a focus on its practical application in the creation of complex molecules.
Introduction: The Strategic Importance of a Versatile Acylating Agent
2-Chloro-2-methylpropanoyl chloride, a bifunctional compound, holds a significant position in the synthetic chemist's toolkit. Its structure, featuring both a reactive acyl chloride and a tertiary alkyl chloride, allows for a diverse range of chemical transformations. This unique combination makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The steric hindrance provided by the gem-dimethyl group on the α-carbon also imparts selectivity in its reactions, a crucial aspect in the design of sophisticated molecular architectures. This guide will delve into the causality behind its reactivity and provide field-proven insights into its application.
Compound Identification and Nomenclature
For clarity and unambiguous identification in a research and development setting, the following identifiers are provided for 2-chloro-2-methylpropanoyl chloride.
| Identifier | Value |
| IUPAC Name | 2-chloro-2-methylpropanoyl chloride[1] |
| CAS Number | 13222-26-9[2][3][4][5] |
| Molecular Formula | C4H6Cl2O[2][3][6] |
| Molecular Weight | 140.99 g/mol [2][6] |
| Synonyms | 2-Chloro-2-methylpropionyl chloride, α-Chloroisobutyryl chloride[3] |
Physicochemical Properties: A Foundation for Application
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in experimental design.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Pungent | [3][4] |
| Boiling Point | 113-114 °C at 760 Torr | [4] |
| Density | 1.1802 g/cm³ at 25 °C | [4] |
| Solubility | Soluble in organic solvents, reacts vigorously with water, alcohols, and amines. | [3] |
These properties dictate the handling, storage, and reaction conditions for 2-chloro-2-methylpropanoyl chloride. Its high reactivity with nucleophiles, including water, necessitates a moisture-free environment for storage and handling.
Synthesis and Mechanism: Controlled Formation of a Key Reagent
The most common and efficient laboratory-scale synthesis of 2-chloro-2-methylpropanoyl chloride involves the reaction of 2-chloro-2-methylpropanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2] The use of thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent loss of a proton to form a highly reactive intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrochloric acid.
Caption: Synthesis of 2-chloro-2-methylpropanoyl chloride.
Key Reactions and Applications in Drug Development
The utility of 2-chloro-2-methylpropanoyl chloride in organic synthesis is primarily derived from its function as a potent electrophile.[3] This reactivity is harnessed in several key transformations that are fundamental to the construction of complex molecules, including active pharmaceutical ingredients (APIs).
Acylation Reactions: Formation of Esters and Amides
The acyl chloride moiety is highly susceptible to nucleophilic attack by alcohols and amines, leading to the formation of esters and amides, respectively.[2][3] This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct. The steric bulk of the gem-dimethyl group can influence the rate of reaction and provide selectivity for less hindered nucleophiles.
Friedel-Crafts Acylation
In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), 2-chloro-2-methylpropanoyl chloride can act as an acylating agent for aromatic compounds. This electrophilic aromatic substitution reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of aryl ketones.
Role as a Precursor in Pharmaceutical Synthesis
The dual functionality of 2-chloro-2-methylpropanoyl chloride makes it a valuable building block in multi-step synthetic sequences. For instance, the acyl chloride can be used to introduce the 2-chloro-2-methylpropanoyl group into a molecule, which can then undergo further transformations at the tertiary alkyl chloride center via nucleophilic substitution reactions. This strategy is employed in the synthesis of various pharmaceuticals where a quaternary carbon center is a key structural feature.
Caption: Key reaction pathways of 2-chloro-2-methylpropanoyl chloride.
Experimental Protocol: Synthesis of an Ester Derivative
The following is a representative, self-validating protocol for the esterification of a primary alcohol using 2-chloro-2-methylpropanoyl chloride.
Objective: To synthesize an ester via acylation of a primary alcohol.
Materials:
-
2-Chloro-2-methylpropanoyl chloride
-
Primary alcohol (e.g., ethanol)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Add 2-chloro-2-methylpropanoyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes. The formation of triethylamine hydrochloride is typically observed as a white precipitate.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude ester can be purified by column chromatography on silica gel.
Self-Validation: The success of the protocol can be validated at each stage. The formation of a precipitate in step 2 indicates the reaction is proceeding. TLC analysis in step 3 confirms the consumption of starting materials and the formation of the product. The final product's identity and purity can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling: A Prerequisite for Responsible Research
2-Chloro-2-methylpropanoyl chloride is a corrosive and flammable liquid that requires careful handling in a well-ventilated fume hood.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[4] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.[3][4] The recommended storage temperature is often -20°C to maintain long-term stability.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-2-methylpropanoyl chloride is a highly valuable and versatile reagent in organic synthesis. Its unique bifunctional nature, coupled with the steric influence of the gem-dimethyl group, provides chemists with a powerful tool for the construction of complex molecular architectures. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective application in research and development, particularly within the pharmaceutical industry.
References
-
ChemBK. (2024, April 9). 2-chloro-2-methylpropanoyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-2-methylpropanoyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-2-methylpropanoyl chloride. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). 2-chloro-2-methylpropanoyl chloride. Retrieved from [Link]
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